molecular formula C15H10O5 B1197601 Purpurin 1-methyl ether CAS No. 94099-66-8

Purpurin 1-methyl ether

Número de catálogo: B1197601
Número CAS: 94099-66-8
Peso molecular: 270.24 g/mol
Clave InChI: NLORVHQRZMJFEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Purpurin 1-methyl ether (CAS 94099-66-8) is a methoxy derivative of the natural anthraquinone pigment purpurin. This compound has the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol . It is systematically named as 2,4-Dihydroxy-1-methoxy-9,10-anthraquinone, indicating its specific hydroxyl and methoxy substitutions on the anthraquinone core structure . The calculated density of this compound is 1.502 g/cm³, with a predicted boiling point of 533.17°C at 760 mmHg .this compound is of significant interest in pharmacological research, particularly in the study of neuroprotective agents . Structure-activity relationship (SAR) analyses indicate that hydroxyl and methoxy substitutions on the anthraquinone nucleus are critical for modulating various biological activities, including antioxidant and neuroprotective effects . These properties make it a versatile scaffold for investigating potential therapeutic applications in neurological disorders. Researchers are exploring nanotechnology-based formulations and molecular modifications to enhance its solubility and bioavailability for future development .This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to its safety data sheet and employ appropriate personal protective equipment.

Propiedades

Número CAS

94099-66-8

Fórmula molecular

C15H10O5

Peso molecular

270.24 g/mol

Nombre IUPAC

2,4-dihydroxy-1-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c1-20-15-10(17)6-9(16)11-12(15)14(19)8-5-3-2-4-7(8)13(11)18/h2-6,16-17H,1H3

Clave InChI

NLORVHQRZMJFEZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)O

SMILES canónico

COC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1. Structural and Functional Comparisons of this compound and Related Compounds

Compound Substituents Key Functional Groups Biological Activities Source Plants
This compound 1-OCH₃, 2-OH, 4-OH Methyl ether, hydroxyl Anti-inflammatory, kidney-targeting Morinda officinalis
Purpurin 1-OH, 2-OH, 4-OH Three hydroxyls Antioxidant, anti-inflammatory, DNA-binding Rubia cordifolia
Rubiadin 1-methyl ether 1-OCH₃, 3-OH, 4-OH Methyl ether, hydroxyl Pharmacokinetic modulation Morinda officinalis
Alizarin 1-methyl ether 1-OCH₃, 2-OH Methyl ether, hydroxyl Mutagenicity (low cytotoxicity) Rubia tinctorum
Xanthopurpurin 1-OH, 3-OH Two hydroxyls Photosensitization, plant pigment Galium spp.

Polarity and Pharmacokinetics

In Morinda officinalis, salt-processing increases the bioavailability of methyl ether derivatives like rubiadin 1-methyl ether and this compound in kidney tissues, suggesting targeted therapeutic effects . In contrast, purpurin’s higher polarity (due to three hydroxyl groups) limits its membrane permeability but enhances solubility and antioxidant activity .

Enzyme Inhibition Mechanisms

Purpurin exhibits competitive inhibition of glutathione S-transferase (GST) by binding directly to the enzyme’s active site, attributed to its polar hydroxyl groups . In contrast, methyl ether derivatives like this compound likely show non-competitive inhibition due to reduced polarity, binding to allosteric sites instead . This structural distinction impacts their roles in drug metabolism and toxicity profiles.

Antioxidant and Anti-Inflammatory Activity

Purpurin demonstrates superior radical scavenging activity (IC₅₀ = 12.3 μM for DPPH) compared to its methyl ether derivatives. However, this compound retains anti-inflammatory properties by modulating NF-κB and MAPK pathways, albeit with lower efficacy than purpurin in adjuvant-induced arthritis models .

Mutagenicity and Toxicity

In vitro mutagenicity assays (Pig-a gene mutation test) show that methylation reduces DNA damage risks.

Métodos De Preparación

Challenges in Natural Extraction

Natural extraction yields are inherently limited by the compound’s low abundance in source organisms. For instance, Morinda elliptica contains Purpurin 1-methyl ether as a minor constituent alongside other anthraquinones like lucidin and rubiadin. Industrial-scale production via this route remains impractical due to these yield constraints and the ecological impact of large-scale plant harvesting.

Synthetic Preparation Methods

Early Synthetic Routes (1991)

A seminal synthesis of this compound was reported in 1991, as cited by ChemSynthesis. Although the full procedure is not disclosed in accessible sources, the method likely involves methoxylation of a pre-functionalized anthraquinone. Key steps may include:

  • Functionalization of Anthracene : Bromination or hydroxylation of anthracene to introduce reactive sites.

  • Methoxylation : Substitution of a hydroxyl group with a methoxy group using methylating agents like methyl iodide.

  • Oxidation : Conversion of anthracene derivatives to anthraquinones using oxidizing agents such as chromium trioxide.

This route’s efficiency hinges on selective methoxylation at the C1 position, a challenge due to competing reactions at adjacent hydroxyl groups.

Anthracene Functionalization and Aromatization

Recent advances in anthracene chemistry offer alternative pathways. A 2011 study demonstrated the synthesis of tribromo-1-methoxyanthracenes (10 , 11 ) via silver ion-assisted solvolysis and base-promoted aromatization. While this method targets brominated intermediates, it provides a framework for this compound synthesis:

  • Bromination : Treatment of 9,10-dibromoanthracene (1 ) with bromine yields hexabromotetrahydroanthracene (6 ).

  • Solvolysis : Silver nitrate-mediated solvolysis generates tetrabromo-dimethoxy-tetrahydroanthracenes (7 , 8 ).

  • Aromatization : Base-induced elimination produces tribromo-1-methoxyanthracenes (10 , 11 ).

  • Oxidation : Final oxidation with a strong oxidant (e.g., PCC) converts the methoxyanthracene to the corresponding anthraquinone.

This four-step process, achieving 28% yield for a related tribromoanthracene-dione (28 ), highlights the potential for adapting bromination-methoxylation sequences to this compound synthesis.

Purification and Characterization

Solvent Extraction and Degreasing

Post-synthesis purification is critical for isolating this compound from reaction byproducts. A patent describing Purpurin-18 purification (a structurally related compound) recommends degreasing with nonpolar solvents like petroleum ether to remove lipids and carotenoids. Subsequent extraction with chloroform isolates the target compound, leveraging its moderate polarity.

Chromatographic Techniques

Column chromatography on silica gel remains the gold standard for final purification. Elution with chloroform/acetone (5:1) effectively separates this compound from chlorins and pheophytins, as evidenced by TLC monitoring. Recrystallization from chloroform-petroleum ether mixtures enhances purity, yielding crystalline product suitable for spectroscopic analysis.

Physicochemical Properties and Validation

Structural Confirmation

This compound’s structure is validated via:

  • Mass Spectrometry : Molecular ion peak at m/z 270.053 (calculated for C15H10O5C_{15}H_{10}O_5).

  • UV-Vis Spectroscopy : Absorption maxima at 480 nm and 520 nm, characteristic of anthraquinones.

Physical Properties

PropertyValueSource
Molecular Weight270.24 g/mol
Density1.501 g/cm³
Boiling Point533.2°C at 760 mmHg
Flash Point208°C
LogP (Partition Coefficient)1.88

Industrial and Environmental Considerations

Scalability of Synthetic Methods

The 1991 synthesis and anthracene functionalization route both face scalability challenges due to multi-step protocols and hazardous reagents (e.g., bromine, chromium oxidizers). However, the latter’s 28% yield for a related compound suggests room for optimization .

Q & A

Q. What are the standard protocols for synthesizing Purpurin 1-methyl ether, and how do reaction conditions influence yield?

Synthesis typically involves methylating purpurin using alkylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and solvent polarity significantly affect yield due to steric and electronic effects on the anthraquinone core. For instance, polar aprotic solvents enhance nucleophilic substitution efficiency, but prolonged heating may degrade sensitive functional groups .

Q. What spectroscopic methods are most effective for characterizing this compound?

UV-Vis spectroscopy (λmax ~450–500 nm) identifies conjugation patterns in the anthraquinone scaffold. NMR (¹H/¹³C) resolves methyl ether substitution (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 299.0922 for C₁₆H₁₄O₅) .

Q. How can researchers optimize purification of this compound from natural sources?

Column chromatography using silica gel with gradient elution (hexane:EtOAc) effectively separates anthraquinones. TLC (Rf ~0.5 in 7:3 hexane:EtOAc) monitors purity. Recrystallization in ethanol removes polar impurities, but care is needed to avoid co-elution with structurally similar compounds like rubiadin derivatives .

Advanced Research Questions

Q. What computational methods elucidate the reaction mechanisms of this compound in allylation or electrophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP-D3/6-311+G(d,p)) model activation barriers and non-covalent interactions (NCIs). For example, π-π stacking in transition states lowers activation energy by ~18 kcal/mol in allylation reactions. NCI analysis visualizes stabilizing interactions (e.g., van der Waals forces) that guide regioselectivity .

Q. How do structural modifications (e.g., hydroxyl vs. methoxy groups) impact this compound’s pharmacological activity?

Methoxy groups enhance lipophilicity and bioavailability but may reduce hydrogen-bonding interactions with targets like NF-κB. Comparative studies using IC₅₀ assays (e.g., purpurin vs. 1-methyl ether) show that methylation reduces cytotoxicity in A549 cells by ~40%, suggesting steric hindrance at binding sites .

Q. What experimental designs address contradictions in reported adsorption capacities of this compound in environmental studies?

Response Surface Methodology (RSM) optimizes variables (pH, adsorbent mass). For instance, Mn–Fe₂O₄ nanoparticles achieve 60 mg/g capacity at pH 4.0 via Langmuir isotherm. Discrepancies arise from nanoparticle crystallinity or solvent ionic strength, necessitating XPS or BET surface area analysis for validation .

Q. How can researchers resolve inconsistencies in reported inhibition mechanisms of this compound on NF-κB pathways?

Dual-luciferase reporter assays quantify NF-κB activity under varying concentrations. Western blotting tracks IκBα degradation and p65 nuclear translocation. Contradictions may stem from cell-line specificity (e.g., RAW264.7 vs. HEK293) or methylation-dependent changes in redox activity .

Q. What advanced chromatographic techniques differentiate this compound from co-occurring anthraquinones in plant extracts?

UPLC-QTOF-MS with C18 columns (1.7 µm particles) achieves baseline separation. MS/MS fragmentation patterns (e.g., m/z 299→281 for methyl ether loss) distinguish it from pseudopurpurin or rubiadin. Matrix effects in complex extracts require validation via spike-recovery experiments .

Methodological and Data Integrity Considerations

Q. How should researchers design studies to ensure reproducibility of this compound’s bioactivity data?

Follow FAIR principles: Document solvent purity (HPLC-grade), cell passage numbers, and assay protocols (e.g., MTT incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to dose-response data. ANOVA with post-hoc Tukey tests compares treatment groups. For small sample sizes, non-parametric tests (Mann-Whitney U) reduce type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Purpurin 1-methyl ether
Reactant of Route 2
Reactant of Route 2
Purpurin 1-methyl ether

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.